2-Amino-5-(carboxymethyl)thiazole-4-carboxylic acid
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Overview
Description
2-amino-5-(carboxymethyl)-1,3-thiazole-4-carboxylic acid hydrobromide is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(carboxymethyl)-1,3-thiazole-4-carboxylic acid hydrobromide typically involves the reaction of appropriate thiazole derivatives with hydrobromic acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. Specific details on the synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize the reaction conditions to achieve high yields and purity while minimizing the production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(carboxymethyl)-1,3-thiazole-4-carboxylic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines or alcohols. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
2-amino-5-(carboxymethyl)-1,3-thiazole-4-carboxylic acid hydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-5-(carboxymethyl)-1,3-thiazole-4-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-amino-5-(carboxymethyl)-1,3-thiazole-4-carboxylic acid hydrobromide include other thiazole derivatives, such as:
- 2-amino-5-bromothiazole hydrobromide
- 2-amino-5-methylthiazole
- 2-amino-4-carboxythiazole
Uniqueness
What sets 2-amino-5-(carboxymethyl)-1,3-thiazole-4-carboxylic acid hydrobromide apart from these similar compounds is its specific functional groups and their arrangement, which confer unique chemical and biological properties. These properties make it particularly valuable for certain applications in research and industry.
Properties
Molecular Formula |
C6H6N2O4S |
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Molecular Weight |
202.19 g/mol |
IUPAC Name |
2-amino-5-(carboxymethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C6H6N2O4S/c7-6-8-4(5(11)12)2(13-6)1-3(9)10/h1H2,(H2,7,8)(H,9,10)(H,11,12) |
InChI Key |
RSMZZTABRZWCBM-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(N=C(S1)N)C(=O)O)C(=O)O |
Origin of Product |
United States |
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